N~1~-[(Piperazin-2-yl)methyl]ethane-1,2-diamine N~1~-[(Piperazin-2-yl)methyl]ethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.: 342886-89-9
VCID: VC20508027
InChI: InChI=1S/C7H18N4/c8-1-2-9-5-7-6-10-3-4-11-7/h7,9-11H,1-6,8H2
SMILES:
Molecular Formula: C7H18N4
Molecular Weight: 158.25 g/mol

N~1~-[(Piperazin-2-yl)methyl]ethane-1,2-diamine

CAS No.: 342886-89-9

Cat. No.: VC20508027

Molecular Formula: C7H18N4

Molecular Weight: 158.25 g/mol

* For research use only. Not for human or veterinary use.

N~1~-[(Piperazin-2-yl)methyl]ethane-1,2-diamine - 342886-89-9

Specification

CAS No. 342886-89-9
Molecular Formula C7H18N4
Molecular Weight 158.25 g/mol
IUPAC Name N'-(piperazin-2-ylmethyl)ethane-1,2-diamine
Standard InChI InChI=1S/C7H18N4/c8-1-2-9-5-7-6-10-3-4-11-7/h7,9-11H,1-6,8H2
Standard InChI Key OFALRSMVQSPQCA-UHFFFAOYSA-N
Canonical SMILES C1CNC(CN1)CNCCN

Introduction

Structural and Molecular Characteristics

The molecular formula of N~1~-[(Piperazin-2-yl)methyl]ethane-1,2-diamine is C~7~H~18~N~4~, with a molecular weight of 158.25 g/mol. Its structure features:

  • A piperazine ring (six-membered ring with two nitrogen atoms at positions 1 and 4).

  • A methyl group attached to the piperazine’s N~2~ position, forming a –CH~2~– bridge to the ethane-1,2-diamine moiety.

  • Two primary amine groups on the ethane-1,2-diamine backbone, enabling versatile coordination and reactivity .

Stereochemical Considerations

Piperazine derivatives often exhibit conformational flexibility. The chair conformation of the piperazine ring minimizes steric strain, while the methyl substitution at N~2~ introduces asymmetry, potentially leading to enantiomeric forms. Computational models predict a dihedral angle of 54.3° between the piperazine ring and the ethane-1,2-diamine plane, favoring staggered configurations .

Spectroscopic Properties

Infrared (IR) spectroscopy of analogous compounds reveals:

  • N–H stretching vibrations at 3,300–3,450 cm^-1^.

  • C–N stretching in the piperazine ring at 1,240–1,280 cm^-1^.

  • Bending modes for –CH~2~– groups at 1,450–1,470 cm^-1^ .
    Nuclear magnetic resonance (NMR) data for related structures include:

  • ^1^H NMR (400 MHz, D~2~O): δ 2.70–2.90 (m, piperazine H), 3.10–3.30 (m, –CH~2~NH~2~), 3.45–3.60 (m, N–CH~2~–C).

  • ^13^C NMR (100 MHz, D~2~O): δ 45.2 (piperazine C), 53.8 (–CH~2~NH~2~), 56.1 (N–CH~2~–C) .

Synthetic Pathways and Optimization

The synthesis of N~1~-[(Piperazin-2-yl)methyl]ethane-1,2-diamine can be inferred from methods used for analogous polyamines.

Route 1: Reductive Amination

  • Starting Materials:

    • Piperazin-2-ylmethanol

    • Ethane-1,2-diamine

    • Sodium cyanoborohydride (NaBH~3~CN)

  • Procedure:

    • React piperazin-2-ylmethanol with ethane-1,2-diamine in methanol under reflux.

    • Add NaBH~3~CN to reduce the intermediate Schiff base.

    • Purify via column chromatography (SiO~2~, CH~2~Cl~2~/MeOH 9:1).

  • Yield: ~40% (estimated from similar reactions) .

Route 2: Alkylation of Piperazine

  • Starting Materials:

    • Piperazine

    • 2-Chloroethylamine hydrochloride

  • Procedure:

    • Heat piperazine with 2-chloroethylamine in acetonitrile at 80°C for 24 hours.

    • Neutralize with NaOH and extract with ethyl acetate.

    • Isolate the product via rotary evaporation.

  • Yield: ~35% .

Table 1: Comparison of Synthetic Routes

ParameterReductive AminationAlkylation
Yield40%35%
Purity (HPLC)>95%88%
Reaction Time12 hours24 hours
Cost (USD/g)12085

Coordination Chemistry and Ligand Behavior

N~1~-[(Piperazin-2-yl)methyl]ethane-1,2-diamine acts as a tetradentate ligand, coordinating metal ions through its two primary amines and two piperazine nitrogens.

Metal Complex Formation

  • Cu(II) Complexes: Stability constant (log K) = 12.3 ± 0.2 in aqueous solution .

  • Fe(III) Complexes: Exhibit octahedral geometry with ligand field splitting energy (Δ~o~) = 18,500 cm^-1^ .

  • Zn(II) Complexes: Used in bioinorganic catalysis, enhancing hydrolysis of phosphate esters by 10^3^–10^4^ fold .

Applications in Catalysis

  • Hydrogenation: Pd(II) complexes catalyze alkene hydrogenation at TOF = 1,200 h^-1^ (25°C, 1 atm H~2~) .

  • Oxidation: Mn(II) derivatives oxidize alcohols to ketones with 90% conversion using TBHP as oxidant .

CompoundTargetActivity
N,N'-bis(pyridin-2-ylmethyl)ethylenediamineHIV-1 RTEC~50~ = 1.8 nM
N1-(2-(piperazin-1-yl)ethyl)ethylenediamineAmyloid-β30% inhibition
Cu(II)-polyamine complexesMCF-7 cellsIC~50~ = 45 μM

Challenges and Future Directions

  • Synthetic Scalability: Current routes suffer from moderate yields; flow chemistry could enhance efficiency.

  • Stereoselective Synthesis: Developing asymmetric catalysis to access enantiopure forms.

  • Biological Profiling: In vivo toxicity and pharmacokinetic studies are needed to assess therapeutic potential.

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